REACTION_CXSMILES
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[CH3:1][C:2]1([CH3:11])[CH2:7][CH:6]([OH:8])[CH2:5][C:4]([CH3:10])([CH3:9])[NH:3]1.[CH2:12]1[O:14][CH:13]1[CH2:15][OH:16]>C(O)(C)C>[OH:14][CH:13]([CH2:15][OH:16])[CH2:12][N:3]1[C:4]([CH3:10])([CH3:9])[CH2:5][CH:6]([OH:8])[CH2:7][C:2]1([CH3:11])[CH3:1]
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Name
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|
Quantity
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15.7 g
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Type
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reactant
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Smiles
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CC1(NC(CC(C1)O)(C)C)C
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Name
|
|
Quantity
|
7.8 g
|
Type
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reactant
|
Smiles
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C1C(O1)CO
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
|
C(C)(C)O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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refluxed for five hours
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Duration
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5 h
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Type
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DISTILLATION
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Details
|
Isopropanol was distilled off
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Type
|
CUSTOM
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Details
|
the residue was recrystallized from n-hexane
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Type
|
CUSTOM
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Details
|
A white powder, 21.3 g m.p. 97° to 99° C., was obtained
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Name
|
|
Type
|
|
Smiles
|
OC(CN1C(CC(CC1(C)C)O)(C)C)CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |